1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one
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Overview
Description
1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one is an organic compound with the molecular formula C13H17N3O. It is a metabolite of long-acting neuroleptic agents such as Fluspirilene and butyrophenone-type agents . This compound is known for its unique spirocyclic structure, which contributes to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one involves several steps. One common method includes the reaction of phenylhydrazine with cyclohexanone to form a hydrazone intermediate. This intermediate then undergoes cyclization with formaldehyde and ammonia to yield the desired spirocyclic compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. As a metabolite of neuroleptic agents, it is believed to modulate neurotransmitter systems in the brain, particularly the dopamine and serotonin receptors . This modulation can lead to changes in neuronal activity and has potential therapeutic effects in treating psychiatric disorders.
Comparison with Similar Compounds
1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one can be compared with other spirocyclic compounds such as:
1,3,8-Triazaspiro[4.5]decan-4-one: Similar in structure but differs in the position of the carbonyl group.
8-(2-Phenoxyethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Contains an additional phenoxyethyl group, which alters its chemical and biological properties.
The uniqueness of this compound lies in its specific structure and its role as a metabolite of neuroleptic agents, which contributes to its distinct chemical and biological activities.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-phenyl-1,3,8-triazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H17N3O/c17-12-15-10-13(6-8-14-9-7-13)16(12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17) |
InChI Key |
JHSFHXBUCVCLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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